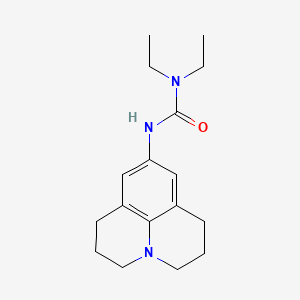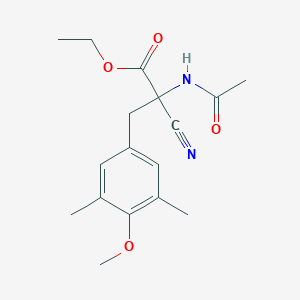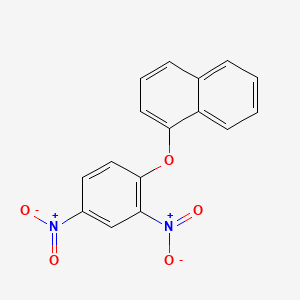
1-(2,4-Dinitrophenoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dinitrophenoxy)naphthalene is an organic compound characterized by the presence of a naphthalene ring bonded to a 2,4-dinitrophenoxy group
Métodos De Preparación
The synthesis of 1-(2,4-Dinitrophenoxy)naphthalene typically involves the reaction of 1-naphthol with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include steps for the recovery and recycling of solvents, making the process more environmentally friendly .
Análisis De Reacciones Químicas
1-(2,4-Dinitrophenoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Reduction Reactions: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The naphthalene ring can undergo oxidation reactions to form naphthoquinone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2,4-Dinitrophenoxy)naphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dinitrophenoxy)naphthalene involves its interaction with specific molecular targets. For instance, in biological systems, the compound can act as a fluorescence probe by undergoing photoinduced electron transfer (PET) reactions. This mechanism allows it to detect the presence of certain molecules, such as hydrogen sulfide, by exhibiting changes in fluorescence intensity .
Comparación Con Compuestos Similares
1-(2,4-Dinitrophenoxy)naphthalene can be compared with other similar compounds, such as:
2,4-Dinitrophenol: Both compounds contain nitro groups, but 2,4-Dinitrophenol is known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.
Naphthalene-1-acetic acid: This compound is structurally similar but has different functional groups, leading to distinct chemical properties and applications.
1,8-Naphthalimide derivatives: These compounds are used in fluorescence probes and have similar applications in detecting biological molecules.
Propiedades
Número CAS |
3761-15-7 |
|---|---|
Fórmula molecular |
C16H10N2O5 |
Peso molecular |
310.26 g/mol |
Nombre IUPAC |
1-(2,4-dinitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H10N2O5/c19-17(20)12-8-9-16(14(10-12)18(21)22)23-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H |
Clave InChI |
BCGKQGJTZQCWJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


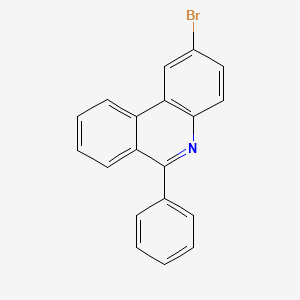

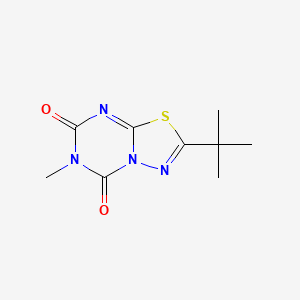
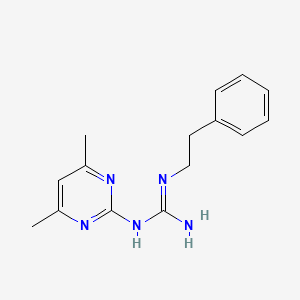
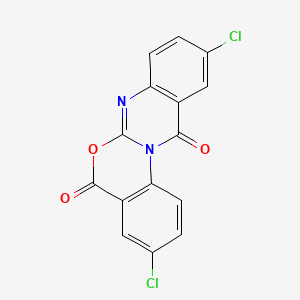

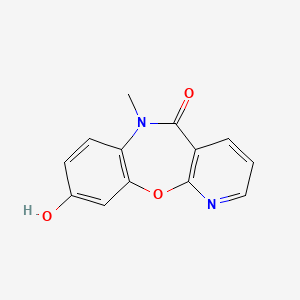
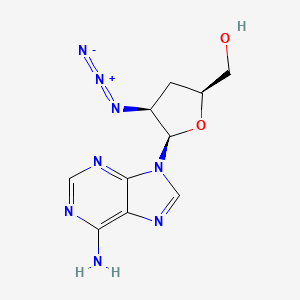

![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
